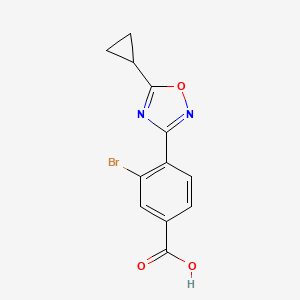
3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a cyclopropyl group, and an oxadiazole ring attached to a benzoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the benzoic acid moiety.
Reduction: Reduction reactions can target the oxadiazole ring or the bromine atom, potentially leading to dehalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include dehalogenated compounds or reduced oxadiazole derivatives.
Substitution: Products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its reactive sites allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. The oxadiazole ring is known for its antimicrobial and antifungal properties, and the compound may exhibit similar activities.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. The presence of the oxadiazole ring and the benzoic acid moiety suggests it could interact with biological targets, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is not fully elucidated, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring may interact with biological macromolecules through hydrogen bonding or hydrophobic interactions, while the bromine atom and cyclopropyl group may enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-Bromo-4-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-Bromo-4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Uniqueness
Compared to similar compounds, 3-Bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness may influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
Eigenschaften
CAS-Nummer |
1131594-56-3 |
|---|---|
Molekularformel |
C12H9BrN2O3 |
Molekulargewicht |
309.11 g/mol |
IUPAC-Name |
3-bromo-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid |
InChI |
InChI=1S/C12H9BrN2O3/c13-9-5-7(12(16)17)3-4-8(9)10-14-11(18-15-10)6-1-2-6/h3-6H,1-2H2,(H,16,17) |
InChI-Schlüssel |
WZUDWRHHHGUPIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC(=NO2)C3=C(C=C(C=C3)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





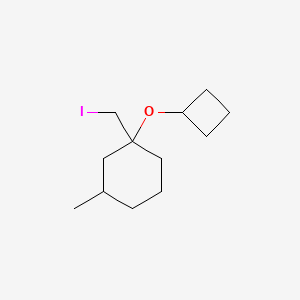
![2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid](/img/structure/B13086558.png)
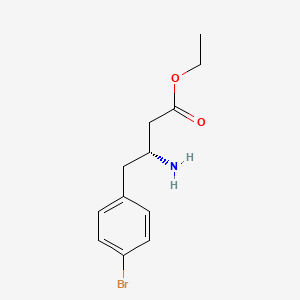
![7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13086567.png)
![tert-butyl 2-[[(2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B13086577.png)
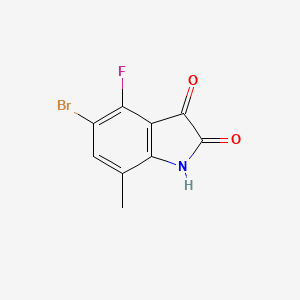
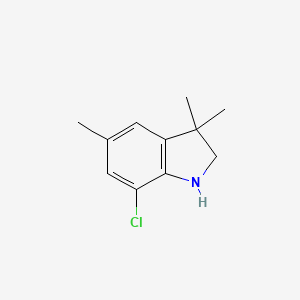
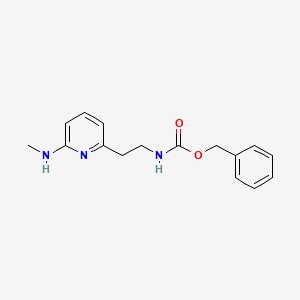
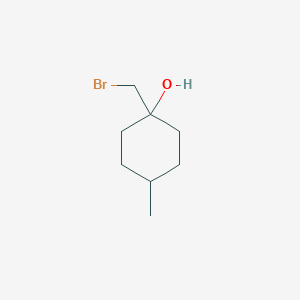
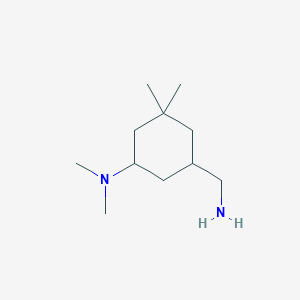
![3-[(2-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13086614.png)
